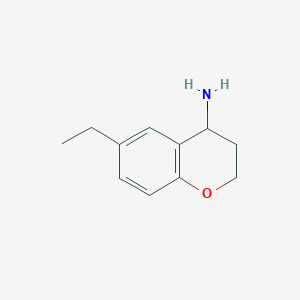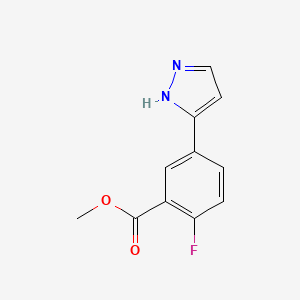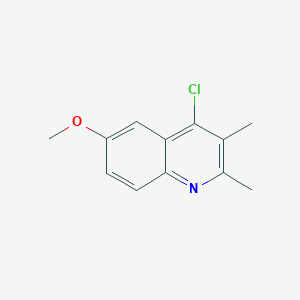![molecular formula C14H20O2 B12115320 2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane CAS No. 50605-34-0](/img/structure/B12115320.png)
2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane is a chemical compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . It is known for its unique structure, which includes an oxirane ring and a phenoxy group substituted with a 2-methylbutan-2-yl group . This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane typically involves the reaction of 4-(2-Methylbutan-2-yl)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production . The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and a temperature range of 25-50°C.
Reduction: Lithium aluminum hydride, ether as a solvent, and a temperature range of 0-25°C.
Substitution: Amines or thiols, solvents like ethanol or methanol, and a temperature range of 25-60°C.
Major Products Formed
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Amino alcohols or thioethers.
Scientific Research Applications
2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving oxirane rings.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers and resins due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions that form various products . The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds . This uniqueness makes it valuable in specific research and industrial applications .
Properties
CAS No. |
50605-34-0 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-[[4-(2-methylbutan-2-yl)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C14H20O2/c1-4-14(2,3)11-5-7-12(8-6-11)15-9-13-10-16-13/h5-8,13H,4,9-10H2,1-3H3 |
InChI Key |
QFEGAVQVJBCKEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Butanoic acid, 4-[(2-furanylmethyl)thio]-](/img/structure/B12115276.png)
![4-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfonylmorpholine](/img/structure/B12115279.png)
![1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-3-{[1,1'-biphenyl]-4-yloxy}propan-2-ol](/img/structure/B12115287.png)
![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12115296.png)
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12115299.png)

